Methyl 4,5-dimethyl-2-furoate
Overview
Description
Methyl 4,5-dimethyl-2-furoate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at positions 4 and 5, and an ester group at position 2
Mechanism of Action
Target of Action
The compound is structurally similar to Dimethyl fumarate, which is known to target the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . .
Mode of Action
It is thought to involve degradation to its active metabolite, similar to Dimethyl fumarate, which degrades to monomethyl fumarate (MMF) . MMF is known to up-regulate the Nrf2 pathway, which is activated in response to oxidative stress
Biochemical Pathways
It is believed that the compound may affect both Nrf2-dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection
Pharmacokinetics
The compound is structurally similar to Dimethyl fumarate, which is mostly hydrolyzed to monomethyl fumarate (MMF) in the small intestine
Result of Action
It is believed that the compound may lead to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effect on the blood-brain barrier
Biochemical Analysis
Biochemical Properties
Methyl 4,5-dimethyl-2-furoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in Diels-Alder reactions, which are crucial for the synthesis of complex organic molecules . The compound interacts with enzymes such as furan oxidases, which facilitate its conversion into more reactive intermediates. These interactions are essential for the compound’s role in various metabolic pathways, where it acts as a substrate or intermediate.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress responses, potentially through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . This activation can lead to increased production of antioxidant proteins, thereby enhancing the cell’s ability to manage oxidative stress. Additionally, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites, which can influence overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to undergo nucleophilic substitution reactions, which can lead to the formation of covalent bonds with target proteins . These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. Furthermore, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to understand its safety and efficacy. At lower dosages, the compound has been found to be relatively safe, with minimal adverse effects . At higher dosages, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its conversion into more reactive intermediates. Enzymes such as furan oxidases and esterases play a crucial role in its metabolism, facilitating its breakdown and subsequent utilization in various biochemical processes . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s ability to cross cellular membranes and its affinity for certain tissues can influence its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for its interactions with target biomolecules and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dimethyl-2-furoate can be synthesized through several methods. One common approach involves the esterification of 4,5-dimethyl-2-furoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process generally includes the esterification of 4,5-dimethyl-2-furoic acid with methanol, followed by purification steps such as distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-furoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 4,5-dimethyl-2-furoic acid.
Reduction: 4,5-dimethyl-2-furanmethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4,5-dimethyl-2-furoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects.
Industry: It is used in the production of polymers and as a flavoring agent in the food industry.
Comparison with Similar Compounds
Methyl 4,5-dimethyl-2-furoate can be compared with other similar compounds such as:
Methyl 2-furoate: Lacks the methyl groups at positions 4 and 5, resulting in different chemical properties.
Ethyl 4,5-dimethyl-2-furoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4,5-dimethyl-2-furoic acid: The carboxylic acid form of the compound, which has different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
methyl 4,5-dimethylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-4-7(8(9)10-3)11-6(5)2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWPDGWSQADZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543730 | |
Record name | Methyl 4,5-dimethylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61834-24-0 | |
Record name | Methyl 4,5-dimethylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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